4-Methoxy-2-nitrobenzenesulfonamide
Description
4-Methoxy-2-nitrobenzenesulfonamide (CAS: 81792-84-9) is a sulfonamide derivative with the molecular formula C₇H₈N₂O₅S and a molecular weight of 232.21 g/mol . It features a nitro group at the 2-position and a methoxy group at the 4-position of the benzene ring, attached to a sulfonamide (–SO₂NH₂) functional group. Key physicochemical properties include:
- Spectroscopic Data:
- Physical State: Isolated as a yellow foam with a yield of 74% and an Rf value of 0.31 in 50% EtOAc/cyclohexane .
- Purity: Available at 95% purity for commercial use .
This compound is utilized in organic synthesis, particularly in the preparation of enantioselective intermediates and pharmacologically active molecules .
Properties
IUPAC Name |
4-methoxy-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELAWMCOLMMBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588447 | |
| Record name | 4-Methoxy-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81792-84-9 | |
| Record name | 4-Methoxy-2-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-nitrobenzenesulfonamide typically involves the nitration of 4-methoxybenzenesulfonamide. The process can be summarized as follows:
Starting Material: 4-Methoxybenzenesulfonamide.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is typically performed at low temperatures to control the rate of nitration and to avoid over-nitration.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization from suitable solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-2-nitrobenzenesulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-Methoxy-2-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzene ring, although these reactions are less common.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- 4-Methoxy-2-nitrobenzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This property makes it valuable in the development of new materials and pharmaceuticals.
Biological Research
Enzyme Inhibition Studies
- The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases. The sulfonamide group mimics natural substrates, allowing it to bind effectively to enzyme active sites and inhibit their function. This mechanism is crucial for developing therapeutic agents aimed at treating conditions related to enzyme dysfunction.
Antibacterial and Antifungal Activities
- Preliminary studies suggest that 4-Methoxy-2-nitrobenzenesulfonamide may exhibit antibacterial and antifungal properties. Similar sulfonamides have shown efficacy against various pathogens, making this compound a candidate for further exploration in medicinal chemistry.
Medicinal Chemistry
Therapeutic Potential
- Research has focused on the therapeutic applications of 4-Methoxy-2-nitrobenzenesulfonamide in drug development. Its ability to interact with biological targets positions it as a potential candidate for developing drugs that can modulate specific biological pathways or treat infections caused by resistant bacteria .
Nitric Oxide Donor Properties
- The compound's nitro group can undergo reduction to release nitric oxide (NO), a signaling molecule involved in various physiological processes. This property has been explored for its potential in therapeutic applications, particularly in conditions where NO modulation is beneficial .
Material Science
Nonlinear Optical Materials
- In material science, 4-Methoxy-2-nitrobenzenesulfonamide has been studied for its properties as an organic nonlinear optical (NLO) material. Its unique structure allows for high-intensity photoluminescence, making it suitable for applications in photonic devices and sensors.
Industrial Applications
Dyes and Pigments
- The compound is also utilized in the industrial sector for developing dyes and pigments. Its chemical properties enable it to be incorporated into formulations that require specific color characteristics or stability under various conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigated interaction with carbonic anhydrases | Demonstrated effective binding to active sites, offering insights into drug design |
| Antimicrobial Activity Assessment | Evaluated antibacterial properties | Showed promising results against certain bacterial strains, indicating potential therapeutic use |
| NLO Material Characterization | Explored photoluminescence properties | High-intensity emission peaks observed, suggesting application in photonic technologies |
Mechanism of Action
The mechanism of action of 4-Methoxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing enzyme activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Position and Electronic Effects :
- The nitro group at C2 in the target compound is an electron-withdrawing group, enhancing sulfonamide acidity (pKa ~10–11) compared to derivatives with electron-donating groups (e.g., –OCH₃ in ).
- N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide () introduces a lipophilic benzyl group, increasing molecular weight by ~90 g/mol and likely reducing aqueous solubility.
Sulfonamides with acetyl groups exhibit antibacterial and antioxidant properties due to enhanced hydrogen-bonding capabilities . 3-{[(4-Methoxy-3-nitrophenyl)sulfonyl]amino}propanoic acid () introduces a carboxylic acid side chain, improving water solubility and enabling metal coordination, which is advantageous in enzyme inhibition studies.
Physicochemical and Spectroscopic Comparisons
Table 2: Analytical Data Comparison
Key Observations:
- The target compound’s ¹³C NMR data confirms aromatic ring substitution patterns, with distinct shifts for –OCH₃ (δ ~59 ppm) and nitro-adjacent carbons (δ ~147 ppm) .
- Derivatives like N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide show additional peaks for carbonyl groups (δ ~169 ppm), critical for structural elucidation .
Biological Activity
4-Methoxy-2-nitrobenzenesulfonamide is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical structure, synthesis, and significant biological effects, particularly its antibacterial and antifungal properties, as well as its potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula CHNOS, characterized by:
- Methoxy Group (-OCH)
- Nitro Group (-NO)
- Sulfonamide Group (-SONH)
These functional groups contribute to the compound's reactivity and biological activity.
Synthesis
The synthesis of 4-Methoxy-2-nitrobenzenesulfonamide typically involves nitration of 4-methoxybenzenesulfonamide using a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO). The process is performed at low temperatures to control the reaction rate and minimize over-nitration. The product is then isolated through filtration and purified by recrystallization from solvents such as ethanol or methanol.
The biological activity of 4-Methoxy-2-nitrobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity.
Antibacterial and Antifungal Properties
4-Methoxy-2-nitrobenzenesulfonamide has been explored for its antibacterial and antifungal activities. Research indicates that compounds containing sulfonamide moieties exhibit a wide range of biological activities, including:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Shows potential in inhibiting fungal growth .
Case Studies and Research Findings
- Anti-Plasmodial Activity : A study investigating hybrid compounds containing sulfonamide scaffolds demonstrated that derivatives of 4-methoxy-2-nitrobenzenesulfonamide exhibited significant anti-plasmodial activity against Plasmodium falciparum. The IC50 values for some derivatives ranged from 5.4 µg/mL to 22.0 µg/mL, indicating strong potential as anti-malarial agents .
- Inhibition Studies : In vitro studies have shown that 4-Methoxy-2-nitrobenzenesulfonamide can inhibit enzymes involved in bacterial folate synthesis, similar to other sulfonamides. This inhibition mechanism is crucial for its antibacterial efficacy .
- Cytotoxicity Assays : The compound has been evaluated for cytotoxic effects on human cells. Results indicated minimal toxicity on uninfected human-derived cells, highlighting its potential safety profile for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonamide | Lacks nitro group | Less reactive in certain reactions |
| 2-Nitrobenzenesulfonamide | Lacks methoxy group | Different solubility and reactivity |
| 4-Nitrobenzenesulfonamide | Lacks methoxy group | Varies in chemical properties |
The unique combination of the methoxy and nitro groups in 4-Methoxy-2-nitrobenzenesulfonamide enhances its reactivity and potential biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
